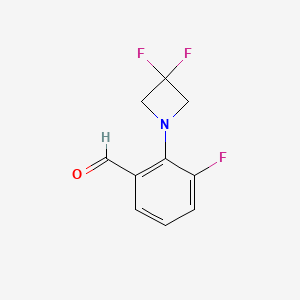

![molecular formula C22H19NO6 B1402114 1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-77-7](/img/structure/B1402114.png)

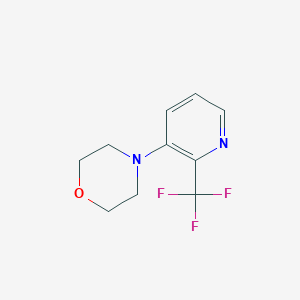

1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Descripción general

Descripción

Molecular Structure Analysis

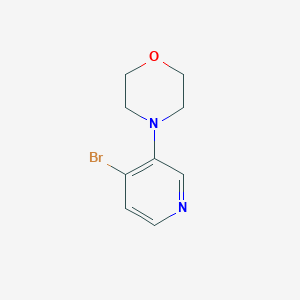

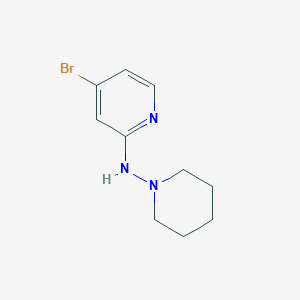

The molecular formula of this compound is C22H19NO6 . It contains a pyrrole-2,5-dione moiety attached to a phenyl ring, which is further substituted with a prop-2-enoyl group and a trimethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthetic Applications : The compound and its derivatives are frequently used in the synthesis of complex organic molecules. For instance, the cycloaddition between N-protected indoles and substituted maleimides yields substituted pyrrolo[3,4-a]carbazole derivatives, indicating its utility in generating diverse molecular architectures with potential applications in medicinal chemistry and material science Michaela Bleile, T. Wagner, H. Otto, 2005.

Photoluminescent Materials

- Electronic and Photoluminescent Properties : The compound is also integral in synthesizing photoluminescent materials. A study describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, showcasing its application in developing materials with strong photoluminescence, suitable for electronic applications T. Beyerlein, B. Tieke, 2000.

Molecular Structure Analysis

- Molecular Structure and Properties : Detailed molecular structure analysis through methods like X-ray crystallography provides insights into the compound's geometry, stability, and electronic properties. This information is crucial for designing molecules with desired physical and chemical properties for specific applications Y. Sheena Mary et al., 2015.

Corrosion Inhibition

- Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione have been investigated as corrosion inhibitors for metals, demonstrating the compound's utility in materials science and engineering. Studies have shown these derivatives to be effective in protecting metals like carbon steel from corrosion in acidic environments A. Zarrouk et al., 2015.

Mecanismo De Acción

Target of Action

The compound 1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, which contains the Trimethoxyphenyl (TMP) group, has been found to target several proteins and enzymes. These targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits tubulin, a protein essential for microtubule formation, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding, leading to the degradation of Hsp90 client proteins . Furthermore, it inhibits TrxR, an enzyme involved in the regulation of cellular redox balance, leading to increased oxidative stress in cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and thus blocking cell division . By inhibiting Hsp90, it affects the protein folding pathway, leading to the degradation of misfolded proteins . Furthermore, by inhibiting TrxR, it disrupts the thioredoxin system, a major antioxidant system in cells, leading to increased oxidative stress .

Pharmacokinetics

Compounds with the tmp group are known to exhibit good bioavailability and are well-distributed in the body .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, its inhibition of tubulin leads to cell cycle arrest at the mitotic phase, preventing cell division and leading to cell death . Its inhibition of Hsp90 leads to the degradation of misfolded proteins, disrupting cellular homeostasis . Furthermore, its inhibition of TrxR leads to increased oxidative stress, damaging cellular components and leading to cell death .

Propiedades

IUPAC Name |

1-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO6/c1-27-18-12-14(13-19(28-2)22(18)29-3)4-9-17(24)15-5-7-16(8-6-15)23-20(25)10-11-21(23)26/h4-13H,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPNQDZJLATMS-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.